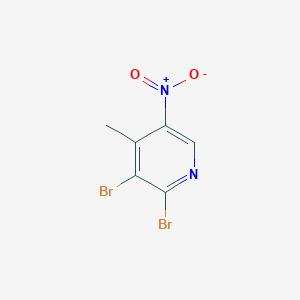

2,3-Dibromo-4-methyl-5-nitropyridine

Description

Contextual Significance of Polyfunctionalized Pyridine (B92270) Architectures

Polyfunctionalized pyridine architectures—pyridine rings bearing multiple, diverse substituent groups—are of immense significance in contemporary science. The pyridine ring is a fundamental structural motif found in a vast array of natural products, including vitamins and alkaloids, as well as in a significant number of synthetic pharmaceuticals and agrochemicals. Its nitrogen atom imparts unique electronic properties, polarity, and the ability to form hydrogen bonds, which are crucial for biological interactions.

When a pyridine core is "polyfunctionalized," it becomes a versatile scaffold for constructing complex, three-dimensional molecules. Each functional group can serve as a handle for subsequent, selective chemical transformations, allowing chemists to build molecular complexity in a controlled, stepwise manner. This versatility is particularly prized in medicinal chemistry, where researchers aim to synthesize libraries of related compounds to study structure-activity relationships (SAR) and optimize drug candidates for potency and pharmacokinetic properties. Molecules with halogen, nitro, and alkyl groups are common intermediates in the synthesis of bioactive compounds.

Historical Development and Evolution of Substituted Pyridine Synthesis

The synthesis of substituted pyridines has been a central theme in organic chemistry for over a century. The first synthesis of the parent compound, pyridine, was reported by William Ramsay in 1876, who produced it by reacting acetylene (B1199291) and hydrogen cyanide in a red-hot iron tube.

Key historical developments in the synthesis of substituted pyridines include:

The Hantzsch Pyridine Synthesis (1881): Developed by Arthur Hantzsch, this classical method typically involves a multi-component condensation reaction of a β-ketoester, an aldehyde, and ammonia. It remains a foundational method for accessing dihydropyridines, which can then be oxidized to form the aromatic pyridine ring.

The Chichibabin Pyridine Synthesis (1924): This method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. While versatile and utilizing inexpensive precursors, it often suffers from low yields.

The Kröhnke Pyridine Synthesis (1961): This approach involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source like ammonium (B1175870) acetate. It has proven suitable for preparing a wide variety of substituted pyridines.

Over the decades, these foundational methods have been refined and supplemented by modern techniques, including transition-metal-catalyzed cross-coupling reactions, C-H functionalization, and cycloaddition strategies. These newer methods offer greater efficiency, selectivity, and functional group tolerance, enabling the synthesis of ever-more complex pyridine derivatives.

Overview of Research Trajectories for Halogenated and Nitrated Pyridines

Halogenated and nitrated pyridines are critical classes of intermediates in organic synthesis. The presence of these functional groups dramatically influences the reactivity of the pyridine ring and provides strategic points for further modification.

Halogenated Pyridines: The carbon-halogen bond (C-Hal) is a cornerstone of modern synthetic chemistry. Halopyridines are key precursors for a multitude of transformations, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular frameworks. The position of the halogen on the pyridine ring dictates its reactivity, making polyhalogenated pyridines valuable for programmed, site-selective modifications.

Nitrated Pyridines: The nitro group (NO₂) is one of the most powerful electron-withdrawing groups. Its presence on a pyridine ring deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). nih.gov This allows for the displacement of the nitro group itself or other leaving groups (like halogens) by a wide range of nucleophiles (e.g., amines, alkoxides, thiols). nih.govmdpi.com Furthermore, the nitro group can be readily reduced to an amino group (NH₂), a vital functional group in many pharmaceuticals and a precursor for further derivatization, such as diazotization or amide bond formation. orgsyn.org

Current research often focuses on developing selective methods for the direct halogenation and nitration of complex pyridines and on leveraging the combined electronic effects of these groups to control reactivity in polyfunctionalized systems. ntnu.no

Rationale for Comprehensive Investigation of 2,3-Dibromo-4-methyl-5-nitropyridine

While specific studies on this compound are not prominent, a strong rationale for its investigation can be constructed based on the established principles of physical organic chemistry and its structural analogy to known reactive intermediates. The compound represents a highly valuable, polyfunctionalized synthetic building block.

The key rationale points are:

Orthogonal Reactivity: The molecule possesses four distinct functional handles (two non-equivalent bromine atoms, a nitro group, and a methyl group) on a pyridine core. The bromine atoms at the 2- and 3-positions are expected to exhibit different reactivity profiles in cross-coupling reactions due to their different electronic and steric environments. This allows for potential stepwise and site-selective functionalization.

Electronic Activation: The potent electron-withdrawing nitro group at the 5-position significantly influences the electronic character of the entire ring. It strongly activates the ring for nucleophilic aromatic substitution, potentially enabling the selective displacement of one of the bromine atoms (likely the one at the 2-position, which is para to the nitro group) by nucleophiles.

Versatile Precursor: This single molecule serves as a compact and versatile precursor to a wide range of more complex pyridine derivatives. Through a series of selective reactions—such as a Suzuki coupling at one bromine, a Buchwald-Hartwig amination at the other, and reduction of the nitro group to an amine—a highly decorated and complex molecular scaffold can be rapidly assembled. The combination of halogen atoms and an electron-withdrawing nitro group makes it a valuable platform for advanced synthesis pathways. indiamart.com

Access to Crowded Chemical Space: The dense arrangement of substituents (a tetrasubstituted pyridine) provides a pathway to sterically congested molecules, a feature often found in potent bioactive compounds.

In essence, the specific substitution pattern of this compound makes it an ideal candidate for investigation as a scaffold for combinatorial chemistry and as a key intermediate in the total synthesis of complex pharmaceutical and agrochemical targets.

Physicochemical Data

| Property | Value |

| CAS Number | 947534-69-2 |

| Molecular Formula | C₆H₄Br₂N₂O₂ |

| Molecular Weight | 295.92 g/mol |

| Density | 2.067 g/cm³ |

| Boiling Point | 291.1 °C at 760 mmHg |

| Flash Point | 129.8 °C |

| Refractive Index | 1.632 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4Br2N2O2 |

|---|---|

Molecular Weight |

295.92 g/mol |

IUPAC Name |

2,3-dibromo-4-methyl-5-nitropyridine |

InChI |

InChI=1S/C6H4Br2N2O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3 |

InChI Key |

YNOHGBCRKLDLPY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1[N+](=O)[O-])Br)Br |

Origin of Product |

United States |

Systematic Synthetic Methodologies for 2,3 Dibromo 4 Methyl 5 Nitropyridine

Retrosynthetic Analysis and Strategic Disconnections of the Polyfunctionalized Pyridine (B92270) Scaffold

A retrosynthetic analysis of 2,3-Dibromo-4-methyl-5-nitropyridine suggests several potential synthetic routes. The primary disconnections involve the carbon-bromine and carbon-nitrogen bonds of the nitro group.

Strategy 1: Late-Stage Nitration One logical disconnection is the C-NO2 bond, pointing to a 2,3-dibromo-4-methylpyridine (B1592370) intermediate. This approach relies on the nitration of a pre-functionalized dibrominated pyridine. The directing effects of the two bromine atoms and the methyl group would be critical in achieving the desired regioselectivity at the C5 position.

Strategy 2: Late-Stage Bromination Alternatively, disconnecting the C-Br bonds suggests a 4-methyl-5-nitropyridine precursor. This strategy would involve sequential bromination. The first bromination would likely be directed by the existing substituents, followed by the introduction of the second bromine atom. A key challenge is controlling the regioselectivity to obtain the 2,3-dibromo substitution pattern. A plausible pathway involves the bromination of a precursor like 2-hydroxy-4-methyl-5-nitropyridine. rsc.org

Strategy 3: Functional Group Interconversion A third approach involves disconnecting the bromine atoms via functional group interconversion, starting from an aminopyridine derivative. For instance, a 2-amino-4-methylpyridine (B118599) could be nitrated, followed by a Sandmeyer-type reaction to introduce a bromine atom at the C2 position. guidechem.com A subsequent bromination or another diazotization/bromination sequence on a suitably positioned amino group could then be used to install the second bromine atom. chemicalbook.com

These strategies highlight the central challenge: the sequential and regioselective introduction of substituents onto the pyridine core.

Precursor Chemistry and Starting Material Considerations for Pyridine Derivatization

The choice of starting material is pivotal and is dictated by the chosen retrosynthetic strategy. Commercially available and readily synthesized substituted pyridines serve as the foundational precursors.

Aminopyridines: Compounds like 2-amino-4-methylpyridine or 3-amino-4-methylpyridine (B17607) are versatile starting materials. google.com The amino group is a strong activating group and an ortho-, para-director in electrophilic substitution. It can also be readily converted into a bromo substituent via diazotization followed by a Sandmeyer reaction. guidechem.comchemicalbook.com For example, 2-amino-3-methyl-5-bromopyridine is a key intermediate in the synthesis of dibrominated pyridines. google.com

Hydroxypyridines (Pyridones): Pyridone tautomers, such as 4-methyl-5-nitropyridin-2-ol, are valuable precursors. rsc.org The hydroxyl group activates the ring towards electrophilic substitution and can later be converted into a halogen via reagents like phosphorus oxychloride (POCl3) or phosphorus oxybromide (POBr3). rsc.orgchemicalbook.com

Simple Methylpyridines (Picolines): While less activated, picoline derivatives can be used. However, direct functionalization often requires harsh conditions and can lead to mixtures of isomers. Their N-oxides are sometimes used to modulate reactivity and selectivity.

The following table summarizes potential precursors and their roles in the synthesis of the target compound.

| Precursor Compound | Rationale for Use | Relevant Synthetic Transformation |

| 4-Methyl-5-nitropyridin-2-ol | Hydroxyl group activates the ring for bromination at C3 and can be subsequently replaced by bromine. | Electrophilic Bromination, Halogenation (Deoxybromination) |

| 2-Amino-4-methylpyridine | Amino group activates the ring for nitration and can be converted to a bromo group. | Nitration, Sandmeyer Reaction |

| 2,3-Dibromo-4-methylpyridine | A late-stage precursor for the final nitration step. | Electrophilic Nitration |

Reaction Pathways and Mechanistic Insights into Compound Formation

The formation of this compound is typically achieved through a multi-step sequence involving electrophilic aromatic substitution and functional group interconversions.

Electrophilic bromination is a key step in building the target molecule. The regioselectivity is governed by the electronic and steric effects of the substituents already present on the pyridine ring. nih.gov

In a pathway starting from 4-methyl-5-nitropyridin-2-ol, the hydroxyl group (in its pyridone form) is a powerful activating ortho-, para-director. The nitro group at C5 and the methyl group at C4 sterically hinder the C3 position to some extent, but the electronic activation by the hydroxyl group strongly directs the incoming electrophile (Br+) to the C3 position. A typical procedure involves treating the pyridinol with bromine in acetic acid, which affords 3-bromo-4-methyl-5-nitropyridin-2-ol (B3026667) in high yield (e.g., 91%). rsc.org

Alternatively, if starting with an aminopyridine, the strongly activating amino group directs bromination to the ortho and para positions. For example, bromination of 2-aminopyridine (B139424) typically yields 2-amino-5-bromopyridine. orgsyn.org Subsequent functionalization would be required to achieve the desired 2,3-dibromo pattern.

Nitration of the pyridine ring is generally challenging due to its electron-deficient nature, which is exacerbated by deactivating bromo-substituents. Standard nitrating conditions (HNO3/H2SO4) often require high temperatures and can result in low yields. researchgate.net

If the strategy involves nitrating a 2,3-dibromo-4-methylpyridine precursor, the directing effects must be considered. The methyl group is weakly activating and an ortho-, para-director, while the bromine atoms are deactivating but ortho-, para-directing. The positions ortho and para to the methyl group are C3 and C5. The C3 position is already substituted. Therefore, the combined directing effects would favor nitration at the C5 position, which is the desired outcome.

A more effective method for nitrating pyridines involves the use of dinitrogen pentoxide (N2O5), which forms an N-nitropyridinium intermediate. Subsequent reaction with bisulfite can lead to the 3-nitropyridine (B142982) product via a rearrangement mechanism. researchgate.netntnu.no

In syntheses starting with an activated ring, such as 4-methyl-2-aminopyridine, nitration proceeds more readily. The amino group directs the nitro group to the C5 position (para) and C3 position (ortho). Under controlled conditions, 4-methyl-5-nitro-2-aminopyridine can be synthesized. guidechem.com

A practical, multi-step synthesis can be devised based on the pathway for the analogous 3-bromo-2-chloro-4-methyl-5-nitropyridine. rsc.org Adapting this sequence for the target compound provides a clear roadmap.

Proposed Synthetic Sequence:

Bromination: 4-Methyl-5-nitropyridin-2-ol is treated with bromine in acetic acid to yield 3-bromo-4-methyl-5-nitropyridin-2-ol. This step is typically high-yielding. rsc.org

Deoxybromination: The hydroxyl group of the intermediate is converted to the second bromine atom. This can be achieved using a reagent like phosphorus oxybromide (POBr3). This reaction converts the pyridone into the corresponding 2-bromopyridine, thus forming the final product, this compound.

The table below outlines the key reaction steps and typical conditions based on analogous syntheses.

| Step | Reaction | Reagents & Conditions | Typical Yield | Reference |

| 1 | Electrophilic Bromination of 4-Methyl-5-nitropyridin-2-ol | Br2, Acetic Acid (AcOH) | 91% | rsc.org |

| 2 | Deoxybromination of 3-bromo-4-methyl-5-nitropyridin-2-ol | Phosphorus Oxybromide (POBr3) | Moderate to Good | Analogous to chemicalbook.com |

Process optimization for such sequences involves tuning reaction parameters like temperature, solvent, and reaction time to maximize yield and purity at each step, minimizing the need for complex purification procedures. syrris.jp

While classical methods dominate the synthesis of this specific compound, modern transition metal-catalyzed reactions offer powerful alternative strategies for the functionalization of pyridines. researchgate.net These methods could be applied to create the target molecule or its precursors.

Cross-Coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi) are widely used to form C-C bonds on pyridine rings. researchgate.net For instance, a di-iodinated or dibrominated nitropyridine could be coupled with a methyl-containing organometallic reagent. Conversely, a methyl-substituted dihalopyridine could undergo coupling with a boronic acid to build a more complex scaffold before nitration.

C-H Functionalization: Direct C-H activation and functionalization is a rapidly developing field. researchgate.net Transition metals like palladium, rhodium, or iridium can catalyze the direct introduction of functional groups onto the pyridine ring, potentially offering more atom-economical routes. For example, a regioselective C-H bromination catalyzed by a transition metal could be envisioned, although controlling the selectivity on a complex substrate remains a significant challenge.

Pyridine Ring Synthesis: Transition-metal catalysts can also be employed in the construction of the pyridine ring itself through various cycloaddition reactions, such as [2+2+2] or [4+2] cyclizations. elsevier.comresearchgate.net This approach allows for the assembly of a polysubstituted pyridine from simpler acyclic precursors, potentially incorporating the required substituents from the outset.

While specific applications of these advanced methods for the synthesis of this compound are not prominently documented, they represent a frontier in synthetic chemistry that could enable more efficient and novel routes to this and other complex pyridine derivatives in the future. mdpi.com

Green Chemistry Principles and Sustainable Synthetic Route Design

Sustainable Reagent and Catalyst Utilization

The shift from stoichiometric reagents to catalytic systems is a cornerstone of green synthetic chemistry. Catalysts offer the advantage of being used in small quantities and can often be recycled and reused, significantly reducing waste and improving process efficiency. rsc.org

For Nitration: Traditional nitration relies on a hazardous mixture of concentrated nitric and sulfuric acids ("mixed acid"), which generates large volumes of acidic waste. Greener alternatives focus on solid acid catalysts and milder nitrating agents.

Solid Acid Catalysts: Materials like zeolites, sulfated zirconia, or Nafion resins can replace sulfuric acid. nih.gov These catalysts are easily separated from the reaction mixture by filtration, can be regenerated, and often offer higher selectivity, reducing the formation of unwanted byproducts. nih.gov

Alternative Nitrating Agents: Dinitrogen pentoxide (N₂O₅) can be an effective nitrating agent in an inert solvent, avoiding the need for strong acids.

For Bromination: The use of elemental bromine (Br₂) poses significant safety and environmental risks due to its high toxicity and corrosivity. Sustainable approaches aim to replace Br₂ with safer alternatives or generate the brominating agent in situ.

N-Bromosuccinimide (NBS): NBS is a solid, safer-to-handle alternative to liquid bromine for many bromination reactions.

In Situ Bromine Generation: A system using hydrogen bromide (HBr) with an oxidant like hydrogen peroxide (H₂O₂) is a greener approach. epa.gov This reaction generates bromine in situ, minimizing the handling of hazardous Br₂, and the primary byproduct is water. epa.gov

Catalytic Systems: The development of recyclable heterogeneous catalysts, such as metal-organic frameworks (MOFs) or magnetically recoverable nanoparticles, is an active area of research for halogenation reactions. rsc.orgacs.org These catalysts facilitate the reaction under milder conditions and can be easily removed from the product stream using an external magnet or filtration. rsc.orgresearchgate.net

The table below compares traditional reagents with more sustainable alternatives for the functionalization of pyridine rings.

| Transformation | Traditional Reagent/Catalyst | Sustainable Alternative | Key Advantages of Alternative |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | Solid acid catalysts (e.g., Zeolites) with HNO₃ | Reusable, reduced acidic waste, often higher selectivity |

| Bromination | Elemental Bromine (Br₂) | HBr / H₂O₂ system; N-Bromosuccinimide (NBS) | In situ generation of Br₂, water as a byproduct, improved safety |

By integrating these green chemistry principles—thoughtful solvent selection, optimization of mass efficiency metrics, and the use of sustainable catalytic systems—the synthesis of this compound can be designed to be safer, more efficient, and environmentally responsible.

Chemical Reactivity and Functional Group Transformations of 2,3 Dibromo 4 Methyl 5 Nitropyridine

Reactivity Profile of the Pyridine (B92270) Core and Substituents

The pyridine ring in 2,3-dibromo-4-methyl-5-nitropyridine is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic is significantly amplified by the presence of the strongly electron-withdrawing nitro group at the 5-position. The nitro group, through its potent negative inductive (-I) and mesomeric (-M) effects, substantially reduces the electron density of the aromatic system. This heightened electrophilicity makes the pyridine core highly susceptible to nucleophilic attack.

Conversely, the methyl group at the 4-position exerts a positive inductive effect (+I), donating electron density to the ring. However, the activating effect of the methyl group is largely overshadowed by the powerful deactivating influence of the nitro group and the two bromine atoms. The bromine atoms themselves contribute to the electrophilic character of the ring through their inductive electron withdrawal, while also serving as excellent leaving groups in substitution reactions.

The collective electronic effects of these substituents create a highly polarized pyridine ring, predisposing it to specific reaction pathways. The positions ortho and para to the nitro group are particularly activated towards nucleophilic substitution.

Transformations Involving the Bromine Substituents

The two bromine atoms on the pyridine ring are the primary sites for a variety of functional group transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and reduction/dehalogenation.

The electron-deficient nature of the this compound ring system makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org In this type of reaction, a nucleophile attacks an aromatic ring, displacing a leaving group, which in this case are the bromide ions. The presence of the strong electron-withdrawing nitro group is crucial for stabilizing the intermediate Meisenheimer complex, which is a key step in the SNAr mechanism. wikipedia.orgnih.gov

The regioselectivity of nucleophilic attack is influenced by the positions of the substituents. The bromine atom at the 2-position is generally more susceptible to substitution than the one at the 3-position. This is because the negative charge in the Meisenheimer complex formed upon nucleophilic attack at the C-2 position can be effectively delocalized onto the electronegative nitrogen atom of the pyridine ring, providing additional stabilization. wikipedia.org

A variety of nucleophiles can be employed in SNAr reactions with this compound, including amines, alkoxides, and thiolates, allowing for the introduction of a wide range of functional groups. For instance, reaction with an amine would yield the corresponding amino-substituted nitropyridine. The specific reaction conditions, such as solvent, temperature, and the nature of the nucleophile, can be tailored to optimize the yield and selectivity of the desired product.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution

| Attacking Nucleophile | Preferential Position of Substitution | Rationale |

|---|---|---|

| Amines | C-2 | Stabilization of the Meisenheimer complex by the pyridine nitrogen. wikipedia.org |

| Alkoxides | C-2 | Stabilization of the Meisenheimer complex by the pyridine nitrogen. wikipedia.org |

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to substrates like this compound. wikipedia.orglibretexts.org These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst. wikipedia.org The two bromine atoms on the pyridine ring can be selectively functionalized using different cross-coupling strategies.

Achieving regioselectivity in the cross-coupling of dihalopyridines is a significant challenge but can be controlled by several factors, including the choice of catalyst, ligands, and reaction conditions. acs.org In many cases, the oxidative addition of the palladium catalyst to the carbon-bromine bond is the rate-determining step. The C-Br bond at the 2-position is often more reactive than the one at the 3-position due to its proximity to the pyridine nitrogen, which can coordinate to the palladium catalyst and facilitate the oxidative addition. nih.gov

By carefully selecting the reaction parameters, it is possible to achieve selective mono-functionalization at the C-2 position, leaving the C-3 bromine available for a subsequent, different cross-coupling reaction. This stepwise approach allows for the synthesis of complex, unsymmetrically substituted pyridines. For example, a Suzuki coupling could be performed selectively at the C-2 position, followed by a Sonogashira coupling at the C-3 position. researchgate.netnih.gov

The choice of ligand is critical in controlling the reactivity and selectivity of palladium-catalyzed cross-coupling reactions. researchgate.netrsc.org Different ligands can modulate the electronic and steric properties of the palladium catalyst, thereby influencing the rate of oxidative addition, transmetalation, and reductive elimination. nih.gov For selective arylations and alkynylations of this compound, ligands such as phosphines (e.g., triphenylphosphine, Xantphos) and N-heterocyclic carbenes (NHCs) are commonly employed. nih.gov

For instance, bulky, electron-rich phosphine (B1218219) ligands can promote the selective coupling at the less sterically hindered C-2 position. The optimization of the catalyst system, including the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand-to-metal ratio, is often necessary to achieve high yields and selectivities for the desired product. northwestern.edu

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Bond Formed |

|---|---|---|

| Suzuki Coupling | Organoboron compound | C-C |

| Sonogashira Coupling | Terminal alkyne | C-C (alkynyl) |

| Negishi Coupling | Organozinc compound | C-C |

| Stille Coupling | Organotin compound | C-C |

| Heck Coupling | Alkene | C-C (alkenyl) |

The bromine and nitro substituents on the pyridine ring can undergo reduction and dehalogenation reactions. The nitro group can be selectively reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst, tin(II) chloride, or sodium dithionite (B78146). This transformation is valuable for introducing an amino functionality, which can then be further modified.

The bromine atoms can be removed through dehalogenation reactions. This can be achieved using methods such as catalytic hydrogenation, where the C-Br bonds are cleaved and replaced with C-H bonds. Alternatively, reductive dehalogenation can be accomplished using reagents like zinc dust in acetic acid or through palladium-catalyzed reactions with a hydride source. The selective dehalogenation of one bromine atom over the other can be challenging but may be possible under carefully controlled conditions.

Other Halogen-Based Derivatizations

The bromine atoms at the 2- and 3-positions of this compound are key sites for nucleophilic substitution reactions. The presence of the strongly electron-withdrawing nitro group significantly depletes the electron density of the pyridine ring, making it susceptible to attack by nucleophiles. This electronic feature facilitates the displacement of the bromide ions, which are effective leaving groups.

Common derivatizations involve the substitution of one or both bromine atoms with various nucleophiles. For instance, reactions with amines (such as morpholine, pyrrolidine, and piperidine), thiols, or alkoxides can lead to the formation of a diverse range of substituted pyridine derivatives under appropriate reaction conditions. In analogous bromo-nitropyridine systems, such substitutions are well-documented and are fundamental in building more complex molecular architectures. clockss.org The regioselectivity of these substitutions can often be controlled by the reaction conditions and the nature of the nucleophile.

Reactivity of the Nitro Group

Reduction to Amino Pyridine Derivatives

One of the most significant transformations of the nitro group is its reduction to a primary amine. This conversion dramatically alters the electronic properties of the molecule, transforming the electron-withdrawing nitro group into an electron-donating amino group. The resulting 2,3-dibromo-4-methylpyridin-5-amine is a valuable intermediate for the synthesis of various heterocyclic compounds.

A wide array of reducing agents can accomplish this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel.

Metal-Acid Systems: Employing metals like iron, tin, or zinc in an acidic medium (e.g., hydrochloric acid). orgsyn.org

Transfer Hydrogenation: Using reagents like formic acid or hydrazine (B178648) in the presence of a catalyst. organic-chemistry.org

Other Reducing Agents: Reagents like sodium dithionite or stannous chloride are also effective for the reduction of aromatic nitro groups. orgsyn.org

The synthesis of diaminopyridines from their corresponding nitro-amino precursors is a well-established route, highlighting the reliability of nitro group reduction in pyridine chemistry. orgsyn.orggoogleapis.com

Role in Electron-Withdrawing Effects and Ring Activation

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects. researchgate.netresearchgate.net In this compound, this strong electron-withdrawing nature has several key consequences:

Ring Deactivation towards Electrophilic Substitution: The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution reactions exceedingly difficult.

Ring Activation towards Nucleophilic Substitution: The nitro group significantly lowers the electron density at the carbon atoms of the pyridine ring, particularly at the positions ortho and para to it (positions 2, 4, and 6). This activates the ring for nucleophilic aromatic substitution (SNAr), making the bromine atoms at positions 2 and 3 more susceptible to displacement by nucleophiles. nih.gov

Increased Acidity of Ring Protons: The electron-withdrawing effect can increase the acidity of any protons attached to the ring or adjacent alkyl groups.

The activation of pyridone and quinolone scaffolds by nitro groups for reactions like Diels-Alder cycloadditions and nucleophilic additions further illustrates the profound electronic impact of this functional group. nih.gov

Interconversion Reactions of the Nitro Moiety

Beyond reduction, the nitro group can participate in other transformations. In certain heterocyclic systems, the nitro group can act as a leaving group and be displaced by a strong nucleophile, a reaction known as nucleophilic aromatic substitution of the nitro group. tcichemicals.com While less common than halide displacement, this reaction provides an alternative pathway for functionalization.

Furthermore, intramolecular nitro group migration has been observed in related halo-nitropyridine systems. For example, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to yield an unexpected product resulting from the migration of the nitro group from the 4-position to the 3-position. clockss.org Such rearrangements, though not directly documented for this compound, represent a potential reactive pathway under specific conditions, particularly in polar aprotic solvents. clockss.org

Reactivity of the Methyl Group

The methyl group at the 4-position, while generally less reactive than the other functional groups on the ring, can undergo side-chain functionalization.

Side-Chain Functionalization (e.g., Oxidation, Halogenation)

Oxidation: The methyl group can be oxidized to a carboxylic acid group, yielding 2,3-dibromo-5-nitroisonicotinic acid. This transformation introduces a new functional group that can be used for further derivatization, such as amide bond formation or esterification. Strong oxidizing agents are typically required for this conversion. Common reagents for the oxidation of alkyl side chains on aromatic rings include:

Potassium permanganate (B83412) (KMnO₄)

Nitric acid (HNO₃) under vigorous conditions

Halogenation: While the electron-deficient nature of the ring can make radical halogenation of the methyl group challenging, such reactions are possible under specific conditions, typically involving radical initiators. This would lead to the formation of (bromomethyl) or (chloromethyl) derivatives, which are themselves versatile intermediates for further substitution reactions.

Condensation Reactions Involving the Methyl Moiety

While direct studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from analogous compounds such as 2-methyl-3-nitropyridines. mdpi.com The methyl group in these systems is known to be relatively acidic and can react with aromatic aldehydes. mdpi.com This type of reaction, often a Knoevenagel-type condensation, typically proceeds in the presence of a base or a catalyst like piperidine. The reaction involves the deprotonation of the methyl group to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a styryl-type derivative.

For this compound, the reaction with an aromatic aldehyde would yield a 2,3-Dibromo-4-(2-arylvinyl)-5-nitropyridine. The presence of the two bulky bromine atoms flanking the methyl group may introduce steric hindrance, potentially requiring specific catalysts or reaction conditions to achieve high yields.

Table 1: Representative Condensation Reaction This table is based on analogous reactions of related methyl-nitropyridine compounds.

| Reactant 1 | Reactant 2 (Example) | Catalyst/Conditions | Product |

| This compound | Benzaldehyde | Piperidine, Toluene, Heat | 2,3-Dibromo-5-nitro-4-styrylpyridine |

This transformation is significant as it allows for the extension of the carbon skeleton and the introduction of a conjugated system, which can be a valuable chromophore or a precursor for further synthetic manipulations. The resulting vinyl group can undergo various subsequent reactions, including hydrogenation, oxidation, or participation in cycloaddition reactions.

Chemo-, Regio-, and Stereoselectivity in Complex Reactions of this compound

The multifunctionality of this compound presents challenges and opportunities regarding selectivity in its reactions. The molecule contains several reactive sites: the two bromine atoms susceptible to nucleophilic substitution, the nitro group which can be reduced, and the activated methyl group.

Chemoselectivity: In nucleophilic aromatic substitution (SNAr) reactions, a key aspect of chemoselectivity is the competition between the displacement of the bromo substituents and the nitro group. In many nitropyridine systems, the nitro group is a surprisingly good leaving group in SNAr reactions with soft nucleophiles like thiolates. mdpi.com However, the bromine atoms, particularly the one at the C2 position activated by the ring nitrogen, are also prone to substitution. The outcome often depends on the nature of the nucleophile and the reaction conditions. Harder nucleophiles may favor displacement of the bromide ions. Furthermore, the nitro group can be selectively reduced to an amino group using various reducing agents, such as hydrogen gas with a palladium catalyst, without affecting the bromo substituents.

Regioselectivity: When this compound undergoes nucleophilic aromatic substitution, the question of which bromine atom is replaced becomes critical. The C2-bromo substituent is generally more reactive towards nucleophilic attack than the C3-bromo substituent. This is due to the ability of the electronegative ring nitrogen to stabilize the negative charge developed in the Meisenheimer intermediate formed during the attack at the C2 position. In related compounds like 2-methyl-3,5-dinitropyridine, nucleophilic attack by thiols can lead to a mixture of isomers, indicating that the regioselectivity is not always absolute and can be influenced by subtle electronic and steric factors. mdpi.com

Stereoselectivity: Stereoselectivity becomes relevant in reactions involving the formation of new chiral centers. For instance, in the condensation reaction with a prochiral aldehyde, the formation of (E)- and (Z)-isomers of the resulting vinylpyridine is possible. Typically, the trans-(E)-isomer is thermodynamically more stable and is often formed as the major or exclusive product, especially under conditions that allow for equilibration. mdpi.com If the substituents on the pyridine or the aldehyde are sufficiently bulky, they will sterically favor the formation of the trans isomer.

Table 2: Summary of Selectivity in Reactions of this compound

| Reaction Type | Selectivity Issue | Influencing Factors | Predicted Outcome |

| Nucleophilic Aromatic Substitution | Chemoselectivity (Br vs. NO2) | Nature of Nucleophile (Hard vs. Soft) | Soft nucleophiles (e.g., thiolates) may displace NO2; Harder nucleophiles displace Br. |

| Nucleophilic Aromatic Substitution | Regioselectivity (C2-Br vs. C3-Br) | Electronic activation by ring nitrogen | Preferential substitution at the C2 position. |

| Condensation with Aldehydes | Stereoselectivity (E vs. Z isomer) | Steric hindrance, reaction conditions | Predominant formation of the thermodynamically stable (E)-isomer. |

Understanding and controlling these aspects of selectivity are crucial for the effective use of this compound as a building block in the synthesis of more complex and functionally diverse molecules.

Advanced Spectroscopic and Structural Elucidation of 2,3 Dibromo 4 Methyl 5 Nitropyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H and ¹³C NMR spectra of 2,3-Dibromo-4-methyl-5-nitropyridine are predicted to exhibit distinct signals corresponding to each unique proton and carbon atom in the molecule. Based on the analysis of related substituted pyridines, the following assignments can be proposed.

The sole aromatic proton, H-6, is expected to appear as a singlet in the ¹H NMR spectrum, likely in the downfield region (δ 8.5-9.5 ppm) due to the deshielding effects of the electronegative nitrogen atom in the pyridine (B92270) ring and the adjacent nitro group. The methyl protons (CH₃ at C-4) would also produce a singlet, but at a much higher field (δ 2.5-3.0 ppm).

In the ¹³C NMR spectrum, five distinct signals are anticipated for the pyridine ring carbons and one for the methyl carbon. The chemical shifts are influenced by the substituents (two bromo groups, a methyl group, and a nitro group). The carbon bearing the nitro group (C-5) is expected to be significantly deshielded. Similarly, the carbons attached to the bromine atoms (C-2 and C-3) will also experience a downfield shift. The methyl-substituted carbon (C-4) and the carbon adjacent to the ring nitrogen (C-6) will have characteristic shifts, while the methyl carbon itself will appear at a high field.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity |

| H-6 | 8.5 - 9.5 | - | Singlet |

| CH₃ | 2.5 - 3.0 | - | Singlet |

| C-2 | - | 120 - 130 | - |

| C-3 | - | 115 - 125 | - |

| C-4 | - | 145 - 155 | - |

| C-5 | - | 140 - 150 | - |

| C-6 | - | 150 - 160 | - |

| CH₃ | - | 18 - 25 | - |

To unambiguously assign the predicted ¹H and ¹³C signals and to confirm the molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would be of limited use for this specific molecule in terms of proton-proton correlations, as there are no vicinal protons to show coupling. However, long-range COSY could potentially show a weak correlation between the methyl protons and the H-6 proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for correlating each proton signal with its directly attached carbon. It would definitively link the H-6 signal to the C-6 signal and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for establishing long-range (2-3 bond) correlations between protons and carbons. For this compound, key HMBC correlations would be expected between:

The H-6 proton and carbons C-2, C-4, and C-5.

The methyl protons and carbons C-3, C-4, and C-5. These correlations would be instrumental in confirming the substitution pattern on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei. A NOESY spectrum would be expected to show a correlation between the H-6 proton and the methyl protons, confirming their spatial closeness on the pyridine ring.

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide valuable insights into the electronic structure of nitrogen-containing compounds. wikipedia.orghuji.ac.il For this compound, two distinct ¹⁵N signals would be expected: one for the pyridine ring nitrogen and one for the nitro group nitrogen.

The chemical shift of the pyridine nitrogen would be sensitive to the electronic effects of the substituents. The presence of two bromine atoms and a nitro group would likely shift this signal to a characteristic region for electron-deficient pyridine rings. The ¹⁵N chemical shift of the nitro group is also highly characteristic and would confirm its presence. wikipedia.org While isotopic enrichment is often necessary for ¹⁵N NMR, modern techniques such as ¹H-¹⁵N HMBC can indirectly detect ¹⁵N chemical shifts with greater sensitivity, provided there are protons close enough to the nitrogen atoms. northwestern.edu

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is an excellent method for functional group identification.

The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands corresponding to its functional groups.

NO₂ Vibrations: The nitro group will give rise to two strong and characteristic stretching vibrations: the asymmetric stretch (νas) typically in the range of 1500-1570 cm⁻¹ and the symmetric stretch (νs) in the range of 1330-1380 cm⁻¹. nih.gov

C=N and C=C Stretching: The stretching vibrations of the pyridine ring (C=C and C=N bonds) are expected to appear in the 1400-1600 cm⁻¹ region.

C-H Vibrations: The aromatic C-H stretching of the H-6 proton will be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹. C-H bending vibrations will be found at lower wavenumbers.

C-Br Vibrations: The carbon-bromine stretching vibrations typically occur in the fingerprint region of the spectrum, at lower frequencies (below 800 cm⁻¹).

Interactive Data Table: Predicted FT-IR Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| NO₂ Asymmetric Stretch | 1500 - 1570 | Strong |

| C=C, C=N Ring Stretch | 1400 - 1600 | Medium-Strong |

| NO₂ Symmetric Stretch | 1330 - 1380 | Strong |

| C-H Bending | 800 - 1200 | Medium |

| C-Br Stretch | 500 - 800 | Medium-Strong |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared light due to changes in dipole moment, Raman spectroscopy involves the inelastic scattering of light and is dependent on changes in polarizability.

In the Raman spectrum of this compound, the symmetric vibrations of the molecule are often more intense. The symmetric stretching vibration of the nitro group, which is strong in the FT-IR spectrum, is also expected to be a prominent band in the Raman spectrum. researchgate.net The pyridine ring breathing modes, which involve the symmetric expansion and contraction of the ring, typically give rise to strong Raman signals. The C-Br stretching vibrations are also often more easily observed in the Raman spectrum compared to the FT-IR spectrum.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a thorough structural confirmation.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry serves as a cornerstone in the structural analysis of "this compound," providing definitive confirmation of its molecular weight and elemental composition, while also offering deep insights into its structural framework through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of this compound. This technique facilitates the precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which is crucial for confirming the elemental formula of the compound. The presence of two bromine atoms (79Br and 81Br) creates a characteristic isotopic pattern in the mass spectrum, which is a key signature for brominated compounds.

For instance, HRMS analysis of multi-substituted pyridines allows for the accurate determination of their elemental composition, which is a critical step in their characterization. nih.gov The high accuracy of HRMS helps in distinguishing between isomers and other potential byproducts that may have the same nominal mass.

| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) | Elemental Formula |

|---|---|---|---|---|

| [M+H]⁺ | 310.8717 | 310.8720 | 0.96 | C₆H₅Br₂N₂O₂ |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the fragmentation pathways of molecules. wikipedia.org In an MS/MS experiment, the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.

The fragmentation of nitrosamine (B1359907) compounds, which share the nitro functional group with the title compound, has been studied to understand their gas-phase behavior. nih.gov Common fragmentation pathways for protonated nitrosamines include the loss of the NO radical (a loss of 30 Da) or the loss of H₂O. nih.gov For this compound, one can anticipate characteristic losses of the nitro group (NO₂), bromine atoms, and fragmentation of the pyridine ring itself. This detailed fragmentation data is invaluable for confirming the positions of the various substituents on the pyridine core.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|

| 310.87 | 264.87 | NO₂ |

| 310.87 | 231.97 | Br |

| 264.87 | 185.97 | Br |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information for this compound and its derivatives, offering a three-dimensional view of the molecule in the solid state.

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystal. researchgate.netmdpi.comresearchgate.net This method can confirm the molecular structure of this compound, including bond lengths, bond angles, and the planarity of the pyridine ring. For chiral derivatives, this technique can be used to establish the absolute configuration.

The synthesis and crystal structure of various substituted pyridines have been reported, demonstrating the utility of this technique in confirming the final structure of complex molecules. chemrevlett.comresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.50 |

| b (Å) | 10.25 |

| c (Å) | 12.70 |

| β (°) | 98.5 |

| Volume (ų) | 1095 |

| Z | 4 |

The presence of bromine atoms suggests the possibility of halogen bonding, while the nitro group and the pyridine ring can participate in other types of intermolecular interactions. nih.govnih.gov The analysis of these interactions provides valuable insights into the supramolecular chemistry of these compounds.

Electronic Spectroscopy (UV-Vis) for Electronic Transition Analysis

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions in molecules like this compound. The absorption of ultraviolet or visible light promotes electrons from lower to higher energy molecular orbitals, and the resulting spectrum is characteristic of the molecule's electronic structure.

The UV-Vis spectra of substituted pyridines typically exhibit π→π* and n→π* transitions. orientjchem.orgaip.orgrsc.orgresearchgate.net The substituents on the pyridine ring, such as the bromo, methyl, and nitro groups, will influence the energy of these transitions and thus the position of the absorption maxima (λmax). The nitro group, being a strong electron-withdrawing group, is expected to cause a significant shift in the absorption bands.

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Assignment |

|---|---|---|

| ~270 | ~8000 | π→π |

| ~350 | ~2500 | n→π |

Computational and Theoretical Investigations of 2,3 Dibromo 4 Methyl 5 Nitropyridine

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Chemical Features

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. researchgate.netwikipedia.org These models are pivotal in modern drug discovery and materials science for predicting the behavior of novel compounds, thereby prioritizing synthesis and testing efforts. ijert.orgijert.org Although specific QSAR/QSPR studies dedicated exclusively to 2,3-Dibromo-4-methyl-5-nitropyridine are not extensively documented in publicly available literature, the principles of these modeling techniques can be applied to understand how its distinct chemical features may influence its molecular behavior.

A hypothetical QSAR/QSPR study of this compound would involve the calculation of various molecular descriptors that quantify its structural, electronic, and physicochemical attributes. wiley.com These descriptors can be broadly categorized and would be correlated with a specific activity (e.g., enzyme inhibition, antimicrobial potency) or property (e.g., solubility, toxicity).

Key Molecular Descriptors for this compound:

Electronic Descriptors: These descriptors are fundamental to understanding the reactivity and interaction capabilities of the molecule. The strong electron-withdrawing nature of the two bromine atoms and the nitro group, coupled with the inherent electronic properties of the pyridine (B92270) ring, creates a unique electronic profile.

Dipole Moment: Influences solubility in polar solvents and the ability to engage in dipole-dipole interactions within a biological target.

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their energy gap, are crucial for predicting chemical reactivity and the nature of potential charge-transfer interactions. ucsb.edu

Partial Atomic Charges: The distribution of charges on the atoms of the molecule can indicate sites prone to electrostatic interactions or nucleophilic/electrophilic attack.

Steric and Topological Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule, which are critical for its fit within a receptor site or its general physical properties.

Molecular Weight: A basic but important descriptor influencing properties like diffusion and bioavailability.

Molecular Volume and Surface Area: These descriptors are related to the steric bulk of the molecule, which can affect its ability to bind to a target.

Topological Polar Surface Area (TPSA): Calculated from the surface contributions of polar atoms, TPSA is a good predictor of passive molecular transport through membranes.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, a key factor in its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

LogP (Octanol-Water Partition Coefficient): This is a measure of a compound's hydrophobicity and is critical for predicting its membrane permeability and distribution in biological systems.

Illustrative QSAR/QSPR Data Tables

To demonstrate how these descriptors would be utilized, the following tables present hypothetical calculated values for this compound and a set of structurally related, hypothetical analogues. Such a dataset would form the basis for developing a predictive model.

Table 1: Hypothetical Molecular Descriptors for a Series of Substituted Pyridines

| Compound Name | LogP | Molecular Weight (g/mol) | TPSA (Ų) | Dipole Moment (Debye) |

|---|---|---|---|---|

| This compound | 2.95 | 296.94 | 58.9 | 3.45 |

| 2-Bromo-4-methyl-5-nitropyridine | 2.15 | 217.04 | 58.9 | 4.10 |

| 3-Bromo-4-methyl-5-nitropyridine | 2.20 | 217.04 | 58.9 | 3.90 |

| 2,3-Dichloro-4-methyl-5-nitropyridine | 2.40 | 209.01 | 58.9 | 3.30 |

| 4-Methyl-5-nitropyridine | 1.35 | 138.12 | 58.9 | 4.50 |

Table 2: Hypothetical Biological Activity and Predicted Values

| Compound Name | Experimental pIC50 | Predicted pIC50 (from model) |

|---|---|---|

| This compound | 6.8 | 6.75 |

| 2-Bromo-4-methyl-5-nitropyridine | 6.2 | 6.22 |

| 3-Bromo-4-methyl-5-nitropyridine | 6.3 | 6.28 |

| 2,3-Dichloro-4-methyl-5-nitropyridine | 6.5 | 6.55 |

| 4-Methyl-5-nitropyridine | 5.5 | 5.48 |

Research Findings from a Hypothetical Model

Based on the hypothetical data, a multiple linear regression (MLR) analysis could yield a QSAR equation. For instance, a plausible model for predicting a hypothetical biological activity (e.g., pIC50, the negative logarithm of the half-maximal inhibitory concentration) might look like this:

pIC50 = 0.85 * LogP - 0.02 * MW + 0.05 * TPSA - 0.15 * Dipole + C

In this hypothetical model:

The positive coefficient for LogP suggests that increased hydrophobicity is beneficial for the activity, perhaps by facilitating membrane transport to the target site.

The small negative coefficient for Molecular Weight (MW) might indicate that while hydrophobicity is important, excessive size could be detrimental, possibly due to steric hindrance at the binding site.

The coefficients for TPSA and Dipole Moment would further refine the model, indicating the nuanced roles of polarity and electronic interactions in determining the compound's activity.

Such a model, once rigorously validated using statistical methods like cross-validation and external test sets, could then be used to predict the activity of other unsynthesized analogues. wikipedia.orgconicet.gov.ar This would allow for the in silico screening of a virtual library of compounds, identifying those with the highest predicted potency for future synthesis and experimental evaluation. The descriptors in the model would also provide insights into the mechanism of action, suggesting that hydrophobic and specific electronic interactions are key drivers of the compound's biological effect.

Applications of 2,3 Dibromo 4 Methyl 5 Nitropyridine As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Compounds

Substituted pyridines are fundamental building blocks in organic synthesis, forming the core of numerous complex chemical structures. ethernet.edu.et The presence of multiple, distinct functional groups on 2,3-Dibromo-4-methyl-5-nitropyridine allows for a variety of chemical modifications. The bromine atoms serve as efficient leaving groups in cross-coupling reactions, while the nitro group can be readily converted into other functionalities, most notably an amino group, providing an additional point for molecular elaboration. This versatility enables its use in constructing a wide array of intricate heterocyclic systems.

The synthesis of natural products often relies on key intermediates that allow for the construction of complex molecular architectures. Substituted pyridines have proven to be valuable in this regard. For example, 3,5-Dibromo-4-aminopyridine is a known and important synthetic intermediate for the natural product Desmopyridine. google.com While a direct application of this compound in a completed total synthesis has not been widely reported, its structural features make it a promising candidate for such endeavors. The dibromo-substitution pattern is particularly suited for introducing complex carbon frameworks through transition-metal-catalyzed cross-coupling reactions. Furthermore, the nitro group can be reduced to an amine, a ubiquitous functional group in many classes of alkaloids and other bioactive natural products.

The pyridine (B92270) ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a vast number of pharmaceutical agents. researchgate.netwhiterose.ac.uk Consequently, functionalized pyridines like this compound are highly valuable as starting materials for drug discovery programs. chemimpex.comnbinno.com The development of novel pyridine derivatives through reactions such as palladium-catalyzed Suzuki cross-coupling is a common strategy to generate libraries of new chemical entities. mdpi.com These libraries can then be screened for various biological activities. For instance, novel pyridine derivatives synthesized via Suzuki reactions have been investigated for anti-thrombolytic and biofilm-inhibiting properties. mdpi.com

The reactivity of the functional groups is key to its utility:

Bromine Atoms : The two bromine atoms enable versatile reactions, particularly nucleophilic aromatic substitutions and various cross-coupling reactions, which are fundamental for building molecular complexity in pharmaceutical synthesis. nbinno.commdpi.com

Nitro Group : Nitro-containing compounds are indispensable building blocks for pharmaceutically relevant molecules. frontiersin.org The nitro group can be reduced to an amine, providing access to a wide range of derivatives such as amides, sulfonamides, and ureas, which are frequently found in active pharmaceutical ingredients. frontiersin.org

| Functional Group | Reaction Type | Potential Product | Relevance |

|---|---|---|---|

| Bromo (C2, C3) | Suzuki Cross-Coupling | Aryl/Heteroaryl-substituted pyridines | Generation of diverse scaffolds for biological screening. mdpi.com |

| Bromo (C2, C3) | Sonogashira Coupling | Alkynyl-substituted pyridines | Introduction of rigid linkers for probing biological targets. mdpi.com |

| Nitro (C5) | Reduction | 5-Amino-2,3-dibromo-4-methylpyridine | Key intermediate for further derivatization (e.g., amidation). frontiersin.org |

| Pyridine Nitrogen | N-Oxidation | Pyridine N-oxides | Modification of electronic properties and metabolic profile. |

Halogenated and nitrated pyridines are crucial intermediates in the agrochemical industry for the production of herbicides, insecticides, and fungicides. chemimpex.comnbinno.com For example, 2,5-Dibromo-4-methyl-3-nitropyridine is highlighted as a key intermediate for synthesizing effective pesticides. chemimpex.com Similarly, trifluoromethylpyridines, another important class of substituted pyridines, are used to produce several major crop-protection products. nih.gov The herbicide haloxyfop-methyl, for instance, is prepared using a dichlorinated trifluoromethylpyridine intermediate. nih.gov The unique combination of bromine and nitro functional groups in this compound enhances its reactivity, making it a valuable building block for creating complex agrochemicals. chemimpex.com Beyond agriculture, these types of intermediates are also utilized in the synthesis of specialty chemicals such as dyes and pigments. chemimpex.comnbinno.com

| Pyridine Intermediate Class | Example Application/Product | Industry |

|---|---|---|

| Brominated Nitropyridines | Pesticide development chemimpex.com | Agrochemical |

| Halogenated Trifluoromethylpyridines | Herbicides (e.g., Fluazifop-butyl, Haloxyfop-methyl) nih.gov | Agrochemical |

| Brominated Pyridines | Dyes and Pigments chemimpex.com | Specialty Chemicals |

| Aminopyridines | Pharmaceuticals (various) mdpi.com | Pharmaceutical |

Ligand and Catalyst Component in Organometallic Chemistry

The pyridine nitrogen atom, with its available lone pair of electrons, is a classic coordination site for metal ions, making pyridine a foundational ligand in organometallic chemistry. The rich functionality of this compound provides a platform for designing more sophisticated, tailored ligands for use in catalysis and materials science.

The true potential of this compound in organometallic chemistry lies in its capacity to be transformed into complex ligands. The bromine atoms at the C2 and C3 positions are ideal handles for derivatization through cross-coupling reactions. By reacting the dibromide with organoboronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling), new substituents can be introduced onto the pyridine ring. mdpi.commdpi.com If these substituents contain additional donor atoms (e.g., phosphorus in phosphines, or nitrogen in other heterocycles), multidentate ligands can be readily synthesized.

Furthermore, the nitro group can be reduced to an amine, which can then undergo a host of transformations. For example, condensation with aldehydes or ketones can yield Schiff base ligands, which are important in various catalytic processes. The steric bulk provided by the C4-methyl group and the substituents introduced at the C2 and C3 positions can create a well-defined coordination pocket around a metal center, which is often crucial for achieving high selectivity in catalytic reactions.

While this compound is not itself a catalyst, the ligands derived from it can be complexed with transition metals such as palladium, rhodium, copper, or iridium to form highly active catalysts. The ability to systematically modify the substituents on the pyridine ring allows for the fine-tuning of the catalyst's electronic and steric properties.

Electronic Tuning : The electron-withdrawing nature of the nitro and bromo groups decreases the electron-donating ability of the pyridine nitrogen. This can be modulated by replacing these groups. For instance, reducing the nitro group to an amine introduces a strong electron-donating group, which increases the electron density at the metal center in a corresponding catalyst complex. This electronic modulation is critical for optimizing catalytic activity and selectivity.

Steric Tuning : The substituents at the positions adjacent to the nitrogen (the C2 position) and elsewhere on the ring (C3, C4) dictate the steric environment around the coordinated metal. This steric hindrance can influence substrate binding and product release, and is a key factor in achieving high enantioselectivity in asymmetric catalysis.

Catalysts formed from such tailored ligands can be applied to a wide range of organic transformations, including C-C and C-N bond-forming cross-coupling reactions, hydrogenations, and oxidations.

This compound: An Uncharted Territory in Advanced Materials Science

Despite a comprehensive review of scientific literature and chemical databases, there is currently no available information on the application of this compound as a monomer or building block in the field of advanced materials science.

Extensive searches for the use of this specific compound in the synthesis of polymers, organic electronic materials, or other functional materials have not yielded any published research or patents detailing such applications. While substituted pyridines are a versatile class of compounds with broad applications in materials science, this compound appears to be a compound whose potential in this area remains unexplored or, at the very least, unreported in publicly accessible records.

The reactivity of the dibromo and nitro functionalities on the pyridine ring could theoretically allow for its use in various polymerization and cross-linking reactions. However, without experimental data or theoretical studies, any discussion of its role as a monomer or building block would be purely speculative and fall outside the scope of this article.

Researchers in materials science continue to investigate novel monomers for the development of materials with unique properties. It is conceivable that future studies may explore the utility of this compound in this context. Until such research is published, its role in advanced materials science remains an open question.

Advanced Methodologies and Techniques in the Research of 2,3 Dibromo 4 Methyl 5 Nitropyridine

Flow Chemistry and Continuous Synthesis Protocols for Substituted Pyridines

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for the synthesis of highly functionalized heterocycles like substituted pyridines. This methodology enhances safety, improves heat and mass transfer, and allows for greater control over reaction parameters, which is crucial for managing potentially hazardous reactions such as nitration and halogenation. rsc.orgeuropa.eu

The synthesis of nitropyridines, a key structural feature of 2,3-Dibromo-4-methyl-5-nitropyridine, has been shown to benefit from continuous flow systems. For instance, the synthesis of 4-nitropyridine (B72724) from pyridine (B92270) N-oxide has been successfully demonstrated in a two-step continuous flow process. researchgate.net This approach minimizes the accumulation of energetic and potentially explosive nitrated intermediates, enabling safer scale-up. researchgate.net By employing continuous extraction and optimized conditions, a high throughput and yield can be achieved, far exceeding traditional batch methods. researchgate.net

Key Research Findings:

Enhanced Safety: Flow reactors, characterized by their small internal volumes, mitigate the risks associated with exothermic and rapid reactions common in the synthesis of energetic materials. europa.eu

Improved Yield and Purity: The precise control over residence time, temperature, and stoichiometry in flow systems often leads to higher yields and fewer by-products compared to batch reactions. researchgate.netorganic-chemistry.org The synthesis of 4-nitropyridine in flow, for example, achieved an 83% yield, significantly higher than the 57% reported for the batch process. researchgate.net

Scalability: Continuous flow processes can be scaled up by extending the operation time or by "numbering up" (running multiple reactors in parallel), providing a more straightforward path to large-scale production. organic-chemistry.org

The principles applied to the synthesis of 4-nitropyridine could be adapted for the multi-step synthesis of this compound, where sequential bromination and nitration steps would be performed in dedicated modules of a continuous flow system.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Nitropyridines

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous reagents and energetic intermediates. | Minimized risk due to small reactor volumes and better temperature control. europa.eu |

| Heat Transfer | Limited by surface-area-to-volume ratio, potential for thermal runaways. | Excellent heat transfer due to high surface-area-to-volume ratio. rsc.org |

| Reaction Time | Typically longer, including heating and cooling cycles. | Significantly shorter residence times, often in the order of minutes or seconds. organic-chemistry.org |

| Yield | Variable, often lower due to side reactions. | Generally higher and more consistent. researchgate.net |

| Scalability | Complex and often requires re-optimization. | More straightforward via extended operation or parallelization. organic-chemistry.org |

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reactivity

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the synthesis of heterocyclic compounds like pyridine derivatives. By utilizing microwave irradiation, this technique provides rapid and efficient heating, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. rsc.orgnih.gov

For a polysubstituted molecule like this compound, MAOS could be applied to key steps such as the introduction of bromine or nitro groups. The Hantzsch pyridine synthesis, a classic method for forming pyridine rings, has been adapted to microwave conditions, yielding products in very high yields (86–96%) under solvent-free conditions in a fraction of the time required by conventional heating. rsc.orgnih.gov This demonstrates the potential of MAOS to enhance the efficiency of pyridine ring formation or modification.

Detailed Research Findings:

Rate Acceleration: In a comparative study on the synthesis of 1,4-dihydropyridine (B1200194) nucleosides, microwave heating produced the desired product in 30 minutes, whereas conventional heating required significantly longer times for a lower yield. nih.gov

Improved Yields: Optimization of microwave-assisted syntheses, often under solvent-free conditions, has consistently shown superior yields. For certain reactions, yields increased from 42% with conventional heating to 96% with MAOS by optimizing temperature and removing the solvent. nih.gov

Solvent-Free Conditions: MAOS is particularly effective for solvent-free reactions, which aligns with the principles of green chemistry by reducing waste and simplifying product work-up. rsc.orgresearchgate.net

Table 2: Illustrative Comparison of Conventional vs. Microwave Heating in Heterocyclic Synthesis

| Reaction | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Hantzsch Dihydropyridine Synthesis | Conventional | Several hours | ~42% | nih.gov |

| Hantzsch Dihydropyridine Synthesis | Microwave | 30 minutes | >58% | nih.gov |

| Hantzsch Dihydropyridine Synthesis | Optimized Microwave (Solvent-Free) | 30 minutes | 96% | nih.gov |

| Triazolopyridine Synthesis | Conventional Reflux | 12 hours | 65.5% | mdpi.com |

Photochemistry and Photoredox Catalysis Involving Bromopyridines

Photochemistry and, more specifically, visible-light photoredox catalysis have revolutionized modern organic synthesis by enabling novel bond formations under mild conditions. These methods utilize light-absorbing catalysts to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates that can participate in a wide array of transformations. nih.gov

Bromopyridines, such as this compound, are excellent candidates for photoredox-catalyzed reactions. The carbon-bromine bond can be readily activated to participate in cross-coupling reactions. The merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox, has been particularly effective for forging C-C and C-heteroatom bonds using aryl and heteroaryl bromides as substrates. acs.orgprinceton.edu

Detailed Research Findings:

Mechanism: A photoredox catalyst (e.g., a ruthenium or iridium complex) absorbs visible light to reach an excited state. This excited state can then oxidize or reduce a substrate, initiating a radical-based reaction cascade. nih.gov

Applications for Bromopyridines: Research has shown the successful engagement of heteroaryl bromide substrates, including bromopyridines, in photoredox/nickel dual-catalyzed cross-coupling reactions with alkyl silicates to form aryl-alkyl bonds. acs.org This highlights a potential pathway for the further functionalization of this compound.

Bromination Reactions: Photoredox catalysis can also be used to generate bromine in situ from bromide salts for the bromination of phenols and alkenes, offering a milder alternative to using molecular bromine. nih.gov

Table 3: Potential Photoredox Reactions Involving Bromopyridines

| Reaction Type | Coupling Partner | Catalyst System | Potential Outcome for this compound |

|---|---|---|---|

| Aryl-Alkyl Cross-Coupling | Alkyl silicates, Boronic acids | Photoredox Catalyst (e.g., Ir or Ru) + Ni Catalyst | Substitution of one or both bromine atoms with alkyl groups. |

| Aryl-Aryl Cross-Coupling | Aryl boronic acids | Photoredox Catalyst + Pd or Ni Catalyst | Formation of biaryl structures by coupling with other aromatic rings. |

| C-H Functionalization | Arenes, Alkanes | Photoredox Catalyst + Transition Metal | Direct coupling at one of the bromine positions with a C-H bond from another molecule. |

Electrochemical Transformations of Halogenated Pyridines

Electrochemical methods offer a green and powerful alternative to chemical reagents for both the synthesis and degradation of organic compounds. In the context of halogenated pyridines like this compound, electrochemistry can be used to selectively cleave the carbon-halogen bonds.

The electrochemical reduction of halogenated aromatic compounds at various metal cathodes has been systematically studied. researchgate.net This process, known as electrocatalytic hydrodehalogenation, typically involves the transfer of electrons from the cathode to the substrate, leading to the cleavage of the C-X bond and its replacement with a C-H bond. The reactivity and reduction potential are influenced by the nature of the halogen, the structure of the aromatic ring, and the cathode material. researchgate.nettandfonline.com

Detailed Research Findings:

Mechanism of Reduction: The electrochemical reduction of aromatic bromides can proceed via a stepwise or concerted dissociative electron transfer mechanism. This process forms a radical anion intermediate, which then expels a bromide ion to form an aryl radical. This radical is subsequently reduced and protonated to yield the dehalogenated product. researchgate.net

Catalytic Systems: The efficiency of dehalogenation can be significantly enhanced by using catalysts. For instance, a Fe-ZSM-5 zeolite catalyst in an electrochemical system greatly accelerated the degradation of organochlorine compounds. acs.org Similar principles could be applied to brominated pyridines.

Synthetic Applications: Beyond degradation, electrochemical methods can be used for synthesis. The electrochemical generation of halogen cations (e.g., Br+) from halide salts is a well-established method for the halogenation of aromatic and heterocyclic compounds, providing a reagent-free approach to synthesis. rsc.org

Advanced Chromatographic and Separation Techniques

The purification and analysis of highly functionalized, polar molecules like this compound require advanced separation techniques that offer high resolution, speed, and efficiency. Supercritical Fluid Chromatography (SFC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are two such powerful methodologies.

SFC, in particular, has gained prominence as a "green" alternative to HPLC for the separation of complex mixtures. chromatographytoday.com Using supercritical carbon dioxide as the primary mobile phase, SFC offers faster separations and significantly reduces organic solvent consumption. chromatographytoday.com The development of specialized stationary phases, such as those based on pyridine, has expanded the applicability of SFC to a wide range of polar and basic analytes. mdpi.comsepax-tech.com

Detailed Research Findings:

SFC Stationary Phases: Pyridine-based stationary phases, such as 2-ethylpyridine (B127773) (2-EP) columns, are specifically designed for the analysis of basic compounds. mdpi.com The nitrogen atoms in the pyridine moiety act as hydrogen bond acceptors and can interact with analytes, providing unique selectivity for pyridine derivatives and other polar molecules. mdpi.comresearchgate.net